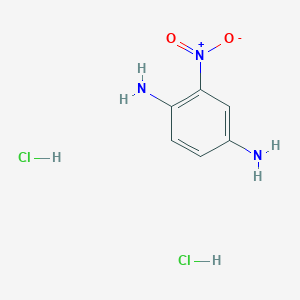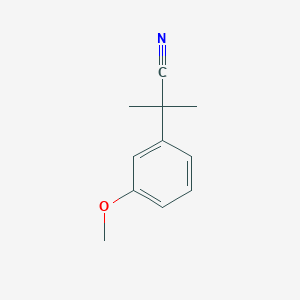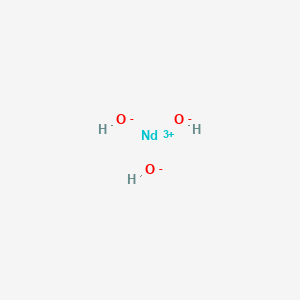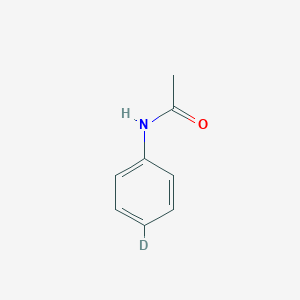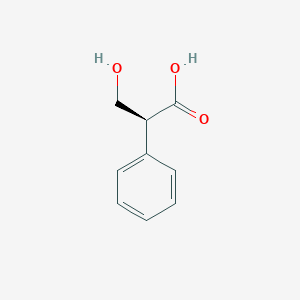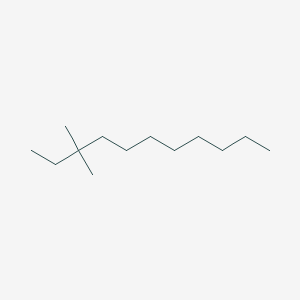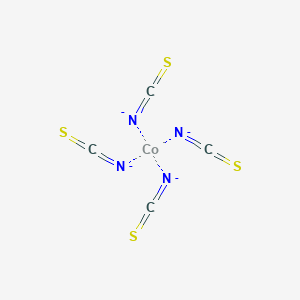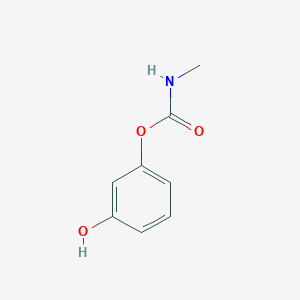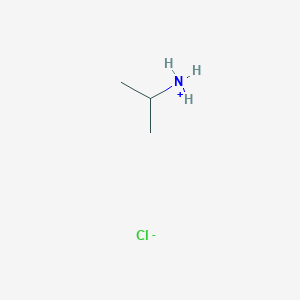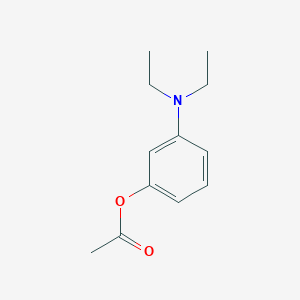![molecular formula C11H10ClN3O2S B099862 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- CAS No. 55841-80-0](/img/structure/B99862.png)
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a pyridine ring and a sulfonamide group. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mechanism Of Action
The mechanism of action of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical And Physiological Effects
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been shown to have various biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have an inhibitory effect on the growth of certain bacterial strains.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in lab experiments is its ability to act as a scaffold for the development of new drugs. It has also been shown to have low toxicity, making it a suitable candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the use of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in scientific research. One of the potential directions is the development of new drugs that target specific diseases using this compound as a scaffold. Another direction is the investigation of the compound's mechanism of action to gain a better understanding of its potential applications. Additionally, the compound's potential as a diagnostic tool for various diseases can also be explored.
Synthesis Methods
The synthesis of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid that can be purified by recrystallization.
Scientific Research Applications
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been extensively used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. It has also been used as a scaffold for the development of new drugs.
properties
CAS RN |
55841-80-0 |
|---|---|
Product Name |
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- |
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
2-(2-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
InChI Key |
DHKDHXNHHVIRGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




